
4-(2-氟苯基)-2,4-二氧代丁酸甲酯
描述
“Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. It also appears to contain a methyl ester group (COOCH3) and a dioxobutanoate group, which is a 4-carbon chain with two oxygen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group with a suitable precursor for the dioxobutanoate and methyl ester groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl, dioxobutanoate, and methyl ester groups would each contribute to the overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the ester group, and the dioxobutanoate group. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of potential reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and potentially its boiling and melting points.科学研究应用
1. Inhibitors of Human Equilibrative Nucleoside Transporters
- Summary of Application: This compound is used in the study of inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
- Results: The study showed that the compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
2. Antibacterial Activity of Schiff Base Metal (II) Complexes
- Summary of Application: The compound is used in the synthesis of Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), and its metal (II) complexes .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
3. Structure-Activity Relationship Studies of FPMINT Analogues
- Summary of Application: This compound is used in the study of structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
- Results: The study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2. The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .
4. Inhibitors of Human Equilibrative Nucleoside Transporters
- Summary of Application: This compound is used in the study of inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
- Results: The study showed that the compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
安全和危害
As with any chemical compound, handling “Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.
未来方向
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how its unique structure influences its properties.
Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, specific studies and literature on “Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” would be needed.
属性
IUPAC Name |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWAJGTYVMQLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407150 | |
| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |
CAS RN |
608536-99-8 | |
| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





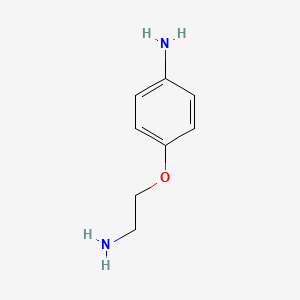
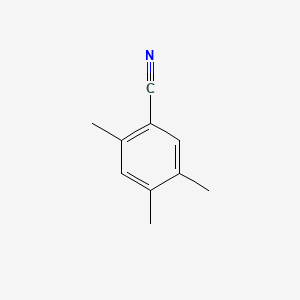

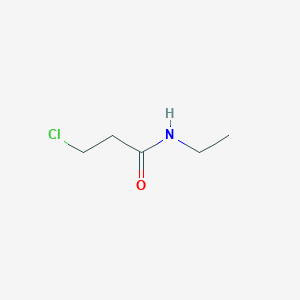
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)

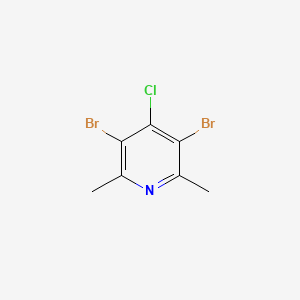
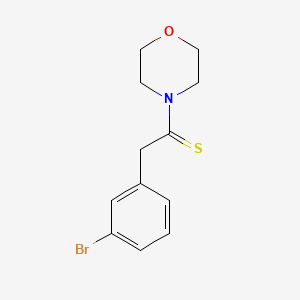


![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)
